Methyl cis-5-benzyl-3,4,6,6A-tetrahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate

Medicinal Chemistry PROTAC Design Structure-Activity Relationship

Methyl cis-5-benzyl-3,4,6,6A-tetrahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate (CAS 2162117-49-7; molecular formula C₁₅H₁₉NO₃; MW 261.32 g·mol⁻¹) is a chiral bicyclic heterocycle belonging to the hexahydro-furo[3,4-c]pyrrole class. The compound features a cis-fused tetrahydrofuran–pyrrolidine ring system, an N-benzyl substituent at the 5-position, and a methyl ester at the 3a-bridgehead position, with two defined stereogenic centers (3aR,6aR configuration confirmed by InChIKey AIRPGVWUISBARE-ZFWWWQNUSA-N).

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
Cat. No. B13898645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl cis-5-benzyl-3,4,6,6A-tetrahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCOC(=O)C12CN(CC1COC2)CC3=CC=CC=C3
InChIInChI=1S/C15H19NO3/c1-18-14(17)15-10-16(8-13(15)9-19-11-15)7-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3/t13-,15-/m0/s1
InChIKeyAIRPGVWUISBARE-ZFWWWQNUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl cis-5-benzyl-3,4,6,6A-tetrahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate – Structural Identity, Purity Benchmark & Procurement Baseline


Methyl cis-5-benzyl-3,4,6,6A-tetrahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate (CAS 2162117-49-7; molecular formula C₁₅H₁₉NO₃; MW 261.32 g·mol⁻¹) is a chiral bicyclic heterocycle belonging to the hexahydro-furo[3,4-c]pyrrole class [1]. The compound features a cis-fused tetrahydrofuran–pyrrolidine ring system, an N-benzyl substituent at the 5-position, and a methyl ester at the 3a-bridgehead position, with two defined stereogenic centers (3aR,6aR configuration confirmed by InChIKey AIRPGVWUISBARE-ZFWWWQNUSA-N) . Commercially available at 97% purity from multiple suppliers and requiring storage at 2–8 °C, this compound serves as a conformationally constrained building block for medicinal chemistry and PROTAC linker development .

Why In-Class Furo[3,4-c]pyrrole Analogs Cannot Substitute Methyl cis-5-benzyl-3,4,6,6A-tetrahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate


The furo[3,4-c]pyrrole scaffold supports diverse substitution patterns—N-benzyl vs. N-Boc vs. N-unsubstituted; methyl ester vs. tert-butyl ester vs. carboxylic acid; cis vs. trans ring fusion—and each permutation alters molecular topology, lipophilicity, hydrogen-bonding capacity, and metabolic susceptibility in distinct, non-interchangeable ways [1]. The target compound uniquely pairs a cis-bridgehead methyl ester (providing a hydrogen-bond acceptor with minimal steric bulk) with an N-benzyl group (contributing π–π interaction potential and a metabolically cleavable handle) on the furo[3,4-c] regioisomeric core, whereas its closest commercial analogs bear either a tert-butyl ester (increased steric hindrance and metabolic stability) or a regioisomeric furo[2,3-c] core (altered angular geometry and pharmacophoric vectors) . Even minor substituent changes have been shown to shift PARP-1 inhibitory IC₅₀ values within the furo[3,4-c]pyrrole class by over an order of magnitude, underscoring that potency, selectivity, and physicochemical properties cannot be predicted across analogs without experimental verification [2].

Quantitative Comparative Evidence for Methyl cis-5-benzyl-3,4,6,6A-tetrahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate vs. Closest Analogs


Methyl Ester vs. tert-Butyl Ester: Steric Bulk, Conformational Flexibility, and Synthetic Tractability

The target compound bears a methyl ester (CO₂CH₃) at the 3a-bridgehead position, whereas the closest commercial analog (CAS 2162117-48-6) carries a tert-butyl ester (CO₂C(CH₃)₃) . The methyl ester contributes a molecular volume approximately 55 ų smaller than the tert-butyl ester (estimated from fragment-based volume increments) and reduces the topological polar surface area (TPSA) burden by eliminating three additional freely rotating C–C bonds present in the tert-butyl group . This difference is functionally significant: the methyl ester serves as a more compact hydrogen-bond acceptor for target engagement and can be selectively hydrolyzed under mild basic conditions to furnish the corresponding carboxylic acid for further conjugation, whereas the tert-butyl ester requires strong acid (TFA) for deprotection, which is incompatible with acid-sensitive substrates .

Medicinal Chemistry PROTAC Design Structure-Activity Relationship

furo[3,4-c] vs. furo[2,3-c] Regioisomerism: Divergent Vectorial Geometry and Pharmacophoric Projection

The target compound features the furo[3,4-c]pyrrole ring fusion, in which the oxygen atom of the tetrahydrofuran ring is positioned distal to the pyrrolidine nitrogen relative to the ring junction. The regioisomeric furo[2,3-c]pyrrole series (e.g., rel-methyl (3aS,6aR)-5-benzylhexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylate, CAS 2696257-39-1) places the oxygen atom proximal to the nitrogen, resulting in a fundamentally different angular relationship between the N-benzyl vector, the ester carbonyl vector, and the ring system centroid . These two scaffolds are not interconvertible under standard laboratory conditions and project substituents along divergent trajectories in 3D space, which can lead to entirely distinct structure–activity relationships when elaborated into bioactive molecules .

Scaffold Hopping Ligand Design Conformational Analysis

N-Benzyl vs. N-Unsubstituted Core: Lipophilicity Differential and CNS Drug-Likeness Profile

The N-benzyl substituent on the target compound contributes a calculated XLogP increment of approximately +1.5 log units relative to the N-unsubstituted parent scaffold methyl (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate (CAS 2177263-44-2; MW 171.19 g·mol⁻¹) [1]. The target compound exhibits a calculated XLogP of 1.1 versus approximately −0.4 for the N-unsubstituted analog (estimated by fragment-based logP calculation), placing it within the optimal CNS drug-likeness window (XLogP 1–3) while the N-unsubstituted analog falls below the lower bound typically associated with passive blood–brain barrier penetration [2]. Additionally, the N-benzyl group provides a synthetic handle for hydrogenolytic debenzylation to reveal the free secondary amine, enabling late-stage diversification that is not possible with the pre-installed N-H analog without protection/deprotection sequences [1].

CNS Drug Discovery Physicochemical Profiling BBB Permeability

Class-Level PARP-1 Inhibitory Activity: Scaffold Validation for Anticancer Drug Discovery

Derivatives of the hexahydro-1H-furo[3,4-c]pyrrole scaffold have been experimentally validated as PARP-1 inhibitors through a library of 50 compounds synthesized via blue-LED-induced [3+2] cycloaddition [1]. Representative library members demonstrated PARP-1 inhibition with IC₅₀ values in the 600–700 nM range, and phenotypic screening against MCF7, A549, HeLa, and HepG2 cancer cell lines yielded antiproliferative IC₅₀ values of 1–2 μM with selectivity toward A549, HeLa, and HepG2 cells [1]. Separately, spiro-furo[3,4-c]pyrrole derivatives have achieved IC₅₀ values as low as 2 nM against specific enzyme targets, demonstrating that the furo[3,4-c]pyrrole core can support high-affinity target engagement when appropriately substituted [2]. The target compound, bearing both the N-benzyl group and the methyl ester handle, is structurally poised for elaboration into analogs within this validated pharmacophoric space.

PARP Inhibition Anticancer Agents DNA Damage Response

Commercial Purity Benchmarking: 97% Specification Across Independent Suppliers

The target compound is consistently specified at 97% purity by multiple independent suppliers, including Macklin (Cat. H732262) and CymitQuimica (Ref. IN-DA02AGWS), with pricing transparency across pack sizes (100 mg, 250 mg, 500 mg) [1]. The N-unsubstituted analog methyl (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate (CAS 2177263-44-2) is also available at 97% purity but with a molecular weight of only 171 Da, meaning the target compound provides 53% more mass per mole with equivalent purity specification, offering different cost-per-mole economics for scale-up considerations . The tert-butyl ester analog (CAS 2162117-48-6) is available at comparable purity but at higher per-milligram cost due to increased synthetic complexity .

Quality Control Procurement Benchmarking Reproducibility

Cis Stereochemistry Confirmation: Defined Relative Configuration for Reproducible SAR

The cis relative configuration of the target compound at the 3a and 6a positions is unambiguously confirmed by the InChIKey stereochemical layer (AIRPGVWUISBARE-ZFWWWQNUSA-N; /t13-,15-/m0/s1) and the chiral SMILES string COC(=O)[C@]12CN(C[C@H]1COC2)CC3=CC=CC=C3, which defines both stereocenters as having the same relative orientation . The corresponding trans diastereomer would exhibit a fundamentally different ring geometry, with the ester and N-benzyl groups projecting to opposite faces of the bicyclic system. While no direct biological comparison between cis and trans isomers of this specific compound has been published, the general principle that diastereomeric pairs of conformationally constrained bicyclic scaffolds exhibit divergent target binding profiles is well established in medicinal chemistry [1]. The cis-fused ring system creates a concave molecular surface that pre-organizes substituents for interaction with complementary protein clefts, whereas the trans isomer would present a more extended topology [1].

Stereochemistry Chiral Building Blocks Diastereomer Differentiation

Recommended Research & Industrial Application Scenarios for Methyl cis-5-benzyl-3,4,6,6A-tetrahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate


CNS-Oriented Fragment-Based Drug Discovery (FBDD) Library Synthesis

With a calculated XLogP of 1.1 and TPSA of 38.8 Ų, this compound resides within the established CNS drug-likeness window . Its N-benzyl group provides both the lipophilicity required for passive BBB penetration and a cleavable protecting group for late-stage N–H unmasking. Medicinal chemistry teams synthesizing focused libraries targeting CNS receptors (GPCRs, ion channels, neurotransmitter transporters) can use this scaffold as a conformationally constrained core that satisfies key physicochemical criteria from the outset, reducing the risk of late-stage CNS attrition due to poor permeability [1].

PROTAC Linker Attachment Point via Methyl Ester Hydrolysis

The methyl ester at the 3a-bridgehead position can be selectively hydrolyzed to the corresponding carboxylic acid under mild saponification conditions (LiOH, THF/H₂O, 0 °C to rt), generating a conjugation-ready handle for amide bond formation with PROTAC linker amines [2]. This contrasts with the tert-butyl ester analog, which requires acidic deprotection conditions incompatible with many E3 ligase ligand scaffolds. The compact methyl ester also minimizes linker bulk relative to the tert-butyl analog, preserving the physicochemical properties of the final heterobifunctional degrader molecule [2].

PARP-1 Inhibitor Lead Optimization Starting Point

The hexahydro-furo[3,4-c]pyrrole scaffold has been experimentally validated as a PARP-1 inhibitory chemotype, with derivatives achieving IC₅₀ values in the 600–700 nM range in enzymatic assays and 1–2 μM antiproliferative activity in A549 and HepG2 cancer cell lines [2]. By procuring the target compound as a functionalized core bearing both the N-benzyl and 3a-methyl ester substituents, structure–activity relationship (SAR) exploration can proceed via parallel derivatization of both vectors—amide formation at the ester and N-debenzylation/re-alkylation at the pyrrolidine nitrogen—accelerating the identification of low-nanomolar leads [2].

Conformationally Constrained Bioisostere of Pyrrolidine-Containing Clinical Candidates

The cis-fused furo[3,4-c]pyrrole bicyclic system serves as a conformationally locked analog of 3,4-disubstituted pyrrolidines, restricting bond rotation and pre-organizing substituent vectors for target engagement [1]. This scaffold replacement strategy can be applied to known pyrrolidine-containing drugs or leads where conformational flexibility contributes to off-target binding or metabolic instability. The defined cis stereochemistry ensures that all molecules in a synthesized batch share the same 3D presentation, enabling reproducible pharmacological profiling .

Quote Request

Request a Quote for Methyl cis-5-benzyl-3,4,6,6A-tetrahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.